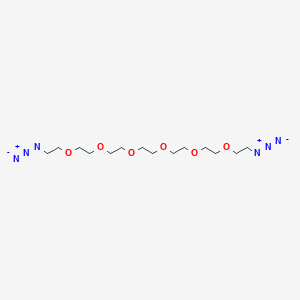

Azido-PEG6-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N6O6/c15-19-17-1-3-21-5-7-23-9-11-25-13-14-26-12-10-24-8-6-22-4-2-18-20-16/h1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAONOKFDHURRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Azido-PEG6-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG6-azide, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. We will delve into its chemical structure, physicochemical properties, and detailed protocols for its application in widely used bioorthogonal reactions.

Core Concepts: Chemical Structure and Properties

This compound, also known as 1,20-diazido-3,6,9,12,15,18-hexaoxaicosane, is a linear molecule featuring a hexaethylene glycol (PEG6) spacer flanked by two terminal azide (-N₃) groups. This structure imparts a unique combination of hydrophilicity, flexibility, and reactivity, making it a versatile tool in the chemical biologist's arsenal.

The central PEG6 chain enhances the aqueous solubility of the molecule and any conjugate it forms, which is highly advantageous for biological applications. The terminal azide groups are the key reactive handles, enabling covalent bond formation through highly specific and efficient "click chemistry" reactions.

Physicochemical and Structural Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₄H₂₈N₆O₆ |

| Molecular Weight | 376.41 g/mol [1] |

| Exact Mass | 376.2100 g/mol [1] |

| CAS Number | 1243536-56-2[2] |

| Appearance | Colorless to light yellow oil or liquid |

| Purity | Typically >95% |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM[3] |

| Storage Conditions | Store at -20°C for long-term stability (months to years)[1] |

| Short-term Storage | Can be stored at 0-4°C for days to weeks |

| Shipping Conditions | Shipped at ambient temperature as a non-hazardous chemical |

Synthesis and Purification

The synthesis of this compound typically starts from hexaethylene glycol. The terminal hydroxyl groups are first converted to a good leaving group, often by tosylation. Subsequent nucleophilic substitution with an azide salt, such as sodium azide, yields the desired diazido product.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthesis workflow for this compound.

Purification is typically achieved by column chromatography to remove any remaining starting materials and mono-substituted byproducts, ensuring high purity of the final product.

Experimental Protocols: Harnessing the Power of Click Chemistry

This compound is a cornerstone reagent for bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are characterized by their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent.

Experimental Protocol for a Typical CuAAC Reaction:

Materials:

-

This compound

-

Alkyne-containing molecule (e.g., a protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassed solvents

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare a stock solution of the alkyne-containing molecule in a compatible buffer.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and the copper ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-containing molecule and this compound. A slight molar excess of the azide (1.2-1.5 equivalents) is often used.

-

In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect biomolecules from oxidative damage.

-

Add the copper/ligand complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically in the millimolar range.

-

-

Reaction and Monitoring:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE for protein conjugations.

-

-

Purification:

-

Upon completion, the conjugated product can be purified to remove excess reagents and byproducts. For biomolecules, this is often achieved using size-exclusion chromatography, dialysis, or affinity chromatography.

-

Caption: Experimental workflow for a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living cells and in vivo.

Experimental Protocol for a Typical SPAAC Reaction:

Materials:

-

This compound

-

Cyclooctyne-containing molecule (e.g., DBCO- or BCN-functionalized protein or small molecule)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare a stock solution of the cyclooctyne-containing molecule in a compatible buffer.

-

-

Reaction Setup:

-

In a reaction vessel, combine the cyclooctyne-containing molecule and this compound. A slight molar excess of one of the components (typically 1.5-3 fold) can be used to drive the reaction to completion.

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

The progress of the reaction can be monitored by appropriate analytical techniques.

-

-

Purification:

-

If necessary, the conjugated product can be purified using methods similar to those described for CuAAC.

-

Caption: Experimental workflow for a SPAAC reaction.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

-

PROTACs (Proteolysis-Targeting Chimeras): this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand, forming a PROTAC that induces the degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the pharmacokinetic properties of ADCs, and the dual azide functionality allows for the attachment of cytotoxic drugs to antibodies.

-

Bioconjugation and Labeling: This crosslinker can be used to label proteins, peptides, nucleic acids, and other biomolecules with reporter molecules such as fluorophores or biotin.

-

Surface Modification: The azide groups can be used to functionalize surfaces, creating biocompatible coatings or attaching biomolecules for diagnostic or research purposes.

-

Hydrogel Formation: The bifunctional nature of this compound allows it to act as a crosslinker in the formation of hydrogels for applications in tissue engineering and controlled drug release.

Conclusion

This compound is a highly versatile and powerful tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactivity in robust click chemistry reactions enable a wide array of applications in bioconjugation and materials science. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound in your research and development endeavors.

References

An In-depth Technical Guide to Homobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile reagents crucial in modern bioconjugation, drug delivery, and biomaterials science.[1][2] These linkers consist of a central hydrophilic PEG chain of varying length with identical reactive functional groups at both ends.[1][2] This symmetrical architecture makes them ideal for crosslinking molecules, forming protein-protein conjugates, modifying surfaces, and creating hydrogel matrices.[3]

The PEG component of these linkers imparts several beneficial properties, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated molecules. The ability to precisely control the length of the PEG spacer allows for the fine-tuning of the physicochemical properties of the resulting conjugate. This guide provides a comprehensive overview of homobifunctional PEG linkers, including their chemical properties, applications, and detailed experimental protocols.

Core Concepts of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are defined by two main features: the reactive end groups and the length of the PEG chain. The choice of reactive group determines the target functional group for conjugation, while the PEG chain length influences the properties of the final conjugate.

Common Homobifunctional PEG Linker Chemistries

The reactivity of a homobifunctional PEG linker is dictated by its terminal functional groups. The most common reactive groups target primary amines and sulfhydryl groups on biomolecules.

-

N-hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive functional groups. NHS-PEG-NHS linkers react with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) at a pH of 7-9 to form stable amide bonds. The reaction is relatively rapid, but the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with pH.

-

Maleimides: Maleimide-PEG-Maleimide linkers are highly specific for sulfhydryl groups (e.g., the side chain of cysteine residues). The reaction occurs at a pH of 6.5-7.5 to form a stable thioether bond. While the maleimide group is more stable than the NHS ester in aqueous solutions, it can undergo hydrolysis at pH values above 7.5, which can compete with the desired conjugation reaction.

-

Alkynes: Alkyne-PEG-Alkyne linkers are used in "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. These linkers react with azide-functionalized molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC) or with strained cyclooctynes without a catalyst (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).

-

Carboxylic Acids: Carboxy-PEG-Carboxy linkers can be coupled to primary amines using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process provides flexibility but requires activation prior to conjugation.

The Role of the PEG Spacer

The polyethylene glycol chain serves as a flexible, hydrophilic spacer. The length of the PEG spacer, often denoted by the number of ethylene glycol units (n), has a significant impact on the properties of the bioconjugate:

-

Solubility and Stability: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic molecules and help prevent aggregation of protein conjugates.

-

Pharmacokinetics: PEGylation, the process of conjugating PEG chains to molecules, can increase the hydrodynamic radius of a therapeutic protein, which can reduce its renal clearance and extend its circulation half-life.

-

Immunogenicity: The PEG chain can "shield" the conjugated molecule from the host's immune system, reducing its immunogenicity and antigenicity.

-

Steric Hindrance: The length of the spacer can be adjusted to overcome steric hindrance between the molecules being conjugated, allowing for efficient interaction with their targets.

Quantitative Data on Homobifunctional PEG Linkers

The selection of a homobifunctional PEG linker is guided by its specific properties. The following tables summarize key quantitative data for commonly used linkers.

Table 1: Reactivity and Stability of Common Homobifunctional Linker Chemistries

| Linker Chemistry | Target Functional Group | Optimal Reaction pH | Resulting Bond | Bond Stability | Key Considerations |

| NHS Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | Amide | Very Stable | Susceptible to hydrolysis in aqueous solutions, which increases with pH. |

| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Thioether | Stable | Maleimide group can hydrolyze at pH > 7.5. The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, though it is generally stable under physiological conditions. |

| Alkyne (Click Chemistry) | Azide (-N₃) | Neutral | Triazole | Very Stable | Requires a copper catalyst (CuAAC) or a strained cyclooctyne (SPAAC). |

| Carboxylic Acid (with EDC/NHS) | Primary Amine (-NH₂) | 4.5 - 7.5 | Amide | Very Stable | Requires a two-step activation and conjugation process. |

Table 2: Spacer Arm Lengths of Representative Homobifunctional PEG Linkers

| Product Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| NHS-PEG₂-NHS | 2 | 344.26 | 10.1 |

| NHS-PEG₄-NHS | 4 | 432.37 | 17.0 |

| NHS-PEG₈-NHS | 8 | 608.58 | 30.7 |

| NHS-PEG₁₂-NHS | 12 | 784.79 | 44.4 |

| Maleimide-PEG₂-Maleimide | 2 | 280.24 | 12.7 |

| Maleimide-PEG₄-Maleimide | 4 | 368.35 | 19.6 |

| Maleimide-PEG₈-Maleimide | 8 | 544.56 | 33.3 |

| Maleimide-PEG₁₂-Maleimide | 12 | 720.77 | 47.0 |

Note: Spacer arm lengths are approximate and can vary based on the conformation of the PEG chain.

Experimental Protocols

The following are detailed protocols for key experiments utilizing homobifunctional PEG linkers.

Protocol 1: Protein-Protein Crosslinking using NHS-PEG-NHS

This protocol describes the crosslinking of two proteins containing accessible primary amines.

Materials:

-

Protein A solution (in amine-free buffer, e.g., PBS, pH 7.4)

-

Protein B solution (in amine-free buffer, e.g., PBS, pH 7.4)

-

NHS-PEGn-NHS linker

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of NHS-PEGn-NHS to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the NHS-PEGn-NHS linker in anhydrous DMSO. Do not store the stock solution.

-

-

Protein Preparation:

-

Prepare a solution of Protein A and Protein B at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS, pH 7.4.

-

-

Crosslinking Reaction:

-

Add a 10- to 50-fold molar excess of the NHS-PEGn-NHS stock solution to the protein mixture. The final concentration of DMSO should be less than 10%.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Crosslinked Product:

-

Remove excess crosslinker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

-

-

Characterization:

-

Analyze the purified product by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

-

Further characterization can be performed using size-exclusion chromatography (SEC) and mass spectrometry (MS).

-

Protocol 2: Bioconjugation using Maleimide-PEG-Maleimide

This protocol details the crosslinking of two molecules containing free sulfhydryl groups.

Materials:

-

Molecule A with a free sulfhydryl group

-

Molecule B with a free sulfhydryl group

-

Maleimide-PEGn-Maleimide linker

-

Conjugation buffer (e.g., PBS with 10 mM EDTA, pH 6.5-7.5)

-

Anhydrous Dimethylformamide (DMF) or DMSO

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Maleimide-PEGn-Maleimide in anhydrous DMF or DMSO.

-

-

Molecule Preparation:

-

Dissolve Molecule A and Molecule B in the conjugation buffer. If the molecules have disulfide bonds, they must be reduced to generate free sulfhydryl groups prior to the reaction.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the Maleimide-PEGn-Maleimide stock solution to the mixture of Molecule A and Molecule B.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate using size-exclusion chromatography to remove unreacted linker and molecules.

-

-

Characterization:

-

Analyze the purified conjugate using techniques such as HPLC, SDS-PAGE (for proteins), and mass spectrometry to confirm successful conjugation.

-

Protocol 3: Purification of PEGylated Proteins

This protocol outlines a general strategy for purifying PEGylated proteins from the reaction mixture.

Materials:

-

PEGylation reaction mixture

-

Chromatography system (e.g., FPLC or HPLC)

-

Ion-exchange chromatography (IEX) column

-

Size-exclusion chromatography (SEC) column

-

Hydrophobic interaction chromatography (HIC) column (optional)

-

Appropriate buffers for each chromatography step

Procedure:

-

Initial Capture and Removal of Unreacted Protein (Ion-Exchange Chromatography):

-

Equilibrate the IEX column with a low-salt binding buffer. The choice of anion or cation exchange will depend on the pI of the protein.

-

Load the PEGylation reaction mixture onto the column. PEGylation often shields the surface charges of the protein, causing the PEGylated species to elute at a different salt concentration than the unmodified protein.

-

Elute the bound proteins with a salt gradient. Collect fractions and analyze by SDS-PAGE to identify those containing the PEGylated protein.

-

-

Removal of Unreacted PEG and Separation of PEGylated Species (Size-Exclusion Chromatography):

-

Pool the fractions containing the PEGylated protein from the IEX step.

-

Concentrate the pooled fractions if necessary.

-

Load the concentrated sample onto an SEC column equilibrated with a suitable buffer (e.g., PBS).

-

The PEGylated protein will have a larger hydrodynamic radius and will elute earlier than any remaining unreacted protein or smaller impurities. SEC can also help to separate mono-, di-, and poly-PEGylated species.

-

-

Polishing Step (Hydrophobic Interaction Chromatography - Optional):

-

For higher purity, a HIC step can be employed. The PEG chain can alter the hydrophobicity of the protein, allowing for further separation from impurities.

-

-

Analysis of Purified Product:

-

Assess the purity of the final PEGylated protein using SDS-PAGE and SEC-HPLC.

-

Confirm the identity and extent of PEGylation using mass spectrometry (MALDI-TOF or ESI-MS).

-

Protocol 4: Characterization of PEGylated Proteins

This protocol describes key methods for characterizing the final PEGylated product.

Materials:

-

Purified PEGylated protein

-

SDS-PAGE apparatus and reagents

-

HPLC system with SEC and/or reverse-phase (RP) columns

-

Mass spectrometer (MALDI-TOF or ESI-MS)

Procedure:

-

SDS-PAGE Analysis:

-

Run the purified PEGylated protein on an SDS-PAGE gel alongside the unmodified protein.

-

PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel, resulting in a band with a higher apparent molecular weight. The band for the PEGylated protein may appear diffuse due to the polydispersity of the PEG chain (if not a discrete PEG linker).

-

-

Size-Exclusion Chromatography (SEC-HPLC):

-

Inject the purified PEGylated protein onto an SEC-HPLC column.

-

The PEGylated protein will have a shorter retention time compared to the unmodified protein due to its larger size. This method can be used to assess purity and detect aggregation.

-

-

Reverse-Phase HPLC (RP-HPLC):

-

RP-HPLC can be used to separate different PEGylated species and isoforms. The PEG chain increases the hydrophilicity of the protein, which will alter its retention time on a reverse-phase column.

-

-

Mass Spectrometry (MS):

-

MALDI-TOF MS: This technique is useful for determining the average molecular weight of the PEGylated protein and the degree of PEGylation (the number of PEG chains attached per protein).

-

ESI-MS: Electrospray ionization MS, often coupled with liquid chromatography (LC-MS), can provide more detailed information on the distribution of PEGylated species.

-

Mandatory Visualizations

Diagram 1: General Workflow for Protein Crosslinking

Caption: A typical experimental workflow for protein crosslinking.

Diagram 2: Signaling Pathway Investigation using Crosslinking

References

The Pivotal Role of Hexaethylene Glycol Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of bioconjugation, the selection of a chemical linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of the resulting molecule. Among the plethora of available options, the hexaethylene glycol (PEG6) spacer has emerged as a versatile and widely utilized tool. This discrete and hydrophilic linker, composed of six repeating ethylene glycol units, offers a unique combination of properties that are highly advantageous in the design of sophisticated biomolecules such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic probes.

This technical guide provides a comprehensive exploration of the role of the hexaethylene glycol spacer in bioconjugation. It delves into the quantitative impact of the PEG6 spacer on the physicochemical properties of bioconjugates, offers detailed experimental protocols for its application, and provides visual representations of key experimental workflows and logical relationships.

Core Concepts: The Advantages of the Hexaethylene Glycol Spacer

The incorporation of a hexaethylene glycol spacer into a bioconjugate imparts several key benefits that can significantly enhance its therapeutic or diagnostic potential. These advantages are rooted in the fundamental chemical and physical properties of the polyethylene glycol chain.

Enhanced Solubility and Reduced Aggregation: One of the most significant contributions of the PEG6 spacer is its ability to increase the hydrophilicity of the overall bioconjugate.[1][2][3] Many potent therapeutic payloads and fluorescent dyes are hydrophobic in nature, which can lead to poor solubility in aqueous environments and a tendency to aggregate. The hydrophilic nature of the hexaethylene glycol chain can mitigate these issues, improving the solubility and formulation stability of the final product.[4][5]

Improved Pharmacokinetics: The hydrophilic character of the PEG6 spacer creates a hydration shell around the conjugated molecule. This can shield it from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. While longer PEG chains generally have a more pronounced effect on pharmacokinetics, even short spacers like PEG6 can contribute to improved in vivo performance.

Reduced Immunogenicity: PEGylation, including the use of shorter PEG spacers, can mask potential epitopes on the bioconjugate, reducing the risk of an immune response. This is a crucial consideration in the development of therapeutic proteins and antibodies to minimize the potential for adverse effects and ensure sustained efficacy.

Precise Spatial Control: The defined length of the hexaethylene glycol spacer provides precise control over the distance between the two conjugated molecules. This is particularly critical in applications such as PROTACs, where the linker must orient a target protein and an E3 ligase optimally to facilitate ternary complex formation and subsequent protein degradation. In the context of ADCs, the spacer ensures that the cytotoxic payload does not sterically hinder the antibody's ability to bind to its target antigen.

Enhanced Binding and Cellular Uptake: In some applications, shorter PEG linkers have been shown to be advantageous for cellular uptake. Studies on nanoparticle-based delivery systems have indicated that shorter PEG constructs can lead to stronger interactions with dendritic cells and enhanced cellular internalization compared to longer PEG chains.

Quantitative Data on the Impact of PEG Spacers

The selection of the optimal linker length is often a balance between competing factors. The following tables summarize quantitative data from various studies to illustrate the impact of PEG spacer length on key performance parameters. While data specifically for PEG6 is not always available in direct comparative studies, the trends observed with short PEG linkers provide valuable insights.

| Property | Effect of Increasing PEG Linker Length | Hexaethylene Glycol (PEG6) Context | Reference(s) |

| Solubility | Generally increases with PEG length. | Provides a significant enhancement for hydrophobic molecules. | |

| In Vitro Cytotoxicity | Can decrease with longer PEG chains. | Shorter length may lead to higher potency compared to longer PEGs. | |

| Circulation Half-Life | Generally increases with PEG length. | Contributes to an increased half-life compared to non-PEGylated molecules. | |

| Cellular Uptake | Can decrease with longer PEG chains. | Shorter length may be optimal for efficient cellular internalization. | |

| Binding Affinity (Kd) | Can be influenced by steric hindrance. | Provides sufficient spacing to minimize interference in many systems. |

Key Applications and Experimental Workflows

The hexaethylene glycol spacer is a versatile tool employed in a wide range of bioconjugation applications. The following diagrams, generated using the DOT language, illustrate typical experimental workflows where a PEG6 spacer plays a central role.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of bioconjugation strategies. The following protocols provide a framework for the synthesis and characterization of bioconjugates using a hexaethylene glycol spacer.

Protocol 1: Synthesis of an Antibody-Drug Conjugate using an NHS-PEG6-Maleimide Linker

This protocol describes a two-step process for conjugating a thiol-containing payload to the lysine residues of an antibody.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-PEG6-Maleimide crosslinker

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Thiol-containing cytotoxic payload

-

Desalting columns

-

Reaction buffers (e.g., PBS)

-

Quenching reagent (e.g., Tris buffer)

Procedure:

-

Antibody Preparation: Buffer exchange the antibody into a reaction buffer at a concentration of 2-10 mg/mL.

-

Linker Activation: Immediately before use, dissolve the NHS-PEG6-Maleimide in DMSO to a concentration of 10-20 mM.

-

Antibody Modification: Add a 10- to 20-fold molar excess of the dissolved NHS-PEG6-Maleimide to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.

-

Removal of Excess Linker: Remove unreacted crosslinker using a desalting column equilibrated with PBS, pH 7.2-7.5.

-

Conjugation to Payload: Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically used.

-

Reaction Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine.

-

Purification: Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated payload and other small molecules.

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC by size-exclusion chromatography (SEC-HPLC).

-

Mass Confirmation: Confirm the mass of the conjugated antibody using mass spectrometry (MS).

Protocol 2: Characterization of a PEG6-Conjugated Peptide by RP-HPLC

This protocol outlines a general method for the purification and analysis of a peptide conjugated with a PEG6 linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude PEG6-conjugated peptide

-

RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude PEG6-conjugated peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

HPLC Purification:

-

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the sample onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

-

Collect fractions corresponding to the major peaks.

-

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired PEG6-conjugated peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a powder.

Data Analysis: The retention time of the PEG6-conjugated peptide will be different from the unconjugated peptide. The hydrophilic PEG6 spacer may decrease the retention time on a reverse-phase column compared to a more hydrophobic unconjugated peptide. The purity of the final product can be assessed by integrating the peak area of the desired product in the analytical HPLC chromatogram.

Conclusion

The hexaethylene glycol spacer, though a relatively short PEG linker, plays a significant and multifaceted role in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, reduce immunogenicity, and provide precise spatial control makes it an invaluable tool for the design of next-generation therapeutics and diagnostics. The experimental protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize the PEG6 spacer in their bioconjugation strategies, ultimately contributing to the development of more effective and safer biomolecular entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 4. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

In-Depth Technical Guide to the Solubility and Stability of Azido-PEG6-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG6-azide, a bifunctional linker critical in bioconjugation, drug delivery, and the development of therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is paramount for its effective handling, storage, and application in research and development.

Core Properties of this compound

This compound, with a linear formula of N₃-(CH₂CH₂O)₆-CH₂CH₂-N₃, is a polyethylene glycol (PEG) derivative featuring azide functional groups at both termini. The PEG backbone imparts hydrophilicity, enhancing its solubility in aqueous and many organic media, a crucial attribute for its use in biological applications. The terminal azide groups are highly reactive towards alkynes and cyclooctynes, enabling efficient conjugation through "click chemistry" reactions.

Solubility Profile

The solubility of this compound is a key consideration for its use in various reaction conditions. While specific quantitative data for a broad range of solvents is not extensively published, a combination of manufacturer data and the known properties of similar PEG compounds provides a reliable solubility profile.

One manufacturer specifies the solubility of this compound in dimethyl sulfoxide (DMSO) to be 100 mg/mL. Furthermore, qualitative data indicates that this compound and similar short-chain azido-PEG compounds are soluble in a variety of common laboratory solvents.

Table 1: Solubility of this compound and Related Compounds

| Solvent | Quantitative Data (this compound) | Qualitative Solubility (Similar Azido-PEG Compounds) |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Soluble |

| Water | Data not available | Soluble |

| Dichloromethane (DCM) | Data not available | Soluble |

| Dimethylformamide (DMF) | Data not available | Soluble |

| Ethanol | Data not available | Less soluble |

| Methanol | Data not available | Less soluble |

| Toluene | Data not available | Less soluble |

| Diethyl Ether | Data not available | Not soluble |

Note: The qualitative solubility data is based on information for similar short-chain bifunctional PEG azides.

Stability Data and Handling Recommendations

The stability of this compound is influenced by its core chemical structure, which includes both the PEG backbone and the terminal azide groups. Proper storage and handling are crucial to prevent degradation and ensure experimental reproducibility.

General Stability of Organic Azides

Organic azides are energetic compounds and should be handled with care. A general guideline for assessing the stability of organic azides is the "Rule of Six," which suggests that a compound is relatively safe when the ratio of heavy atoms (carbon, oxygen, etc.) to nitrogen atoms is at least six. For this compound (C₁₄H₂₈N₆O₆), this ratio is (14+6)/6 = 3.33, indicating it should be handled with appropriate caution.

Organic azides are sensitive to:

-

Heat and Light: Can induce thermal decomposition.

-

Shock and Friction: May lead to explosive decomposition.

-

Acids: Can form hydrazoic acid, which is highly toxic and explosive.

-

Metals: Can form highly unstable and explosive metal azides.

Stability of the PEG Backbone

The polyethylene glycol chain is susceptible to:

-

Oxidative Degradation: Can be initiated by heat, light, and the presence of oxygen. This can lead to chain cleavage and the formation of various byproducts.

-

Thermal Degradation: High temperatures can cause chain scission.

Storage Recommendations

To ensure the long-term stability of this compound, the following storage conditions are recommended:

Table 2: Recommended Storage Conditions for this compound

| Condition | Temperature | Duration | Notes |

| Neat Compound | -20°C | Long-term (months to years) | Store in a dark, dry place under an inert atmosphere (e.g., argon or nitrogen). |

| 0-4°C | Short-term (days to weeks) | ||

| Stock Solution in Solvent | -80°C | Up to 6 months | Use anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month |

Experimental Protocols

The following sections detail generalized protocols for determining the solubility and stability of this compound.

Protocol for Determining Solubility (Shake-Flask Method)

This method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Workflow for Solubility Determination

The Core of Connection: An In-depth Technical Guide to Click Chemistry with Bifunctional Azides

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has revolutionized the way scientists approach molecular synthesis, offering a suite of reactions that are rapid, efficient, and bioorthogonal.[1][2] At the heart of this chemical toolbox is the azide functional group, whose unique reactivity enables the precise and stable linkage of molecular components. Bifunctional azides, in particular, serve as powerful molecular linchpins, equipping researchers with the ability to connect disparate molecules—from small-molecule drugs to large biologics—with exceptional control and efficiency.

This guide provides a comprehensive overview of the principles of click chemistry, focusing on the strategic application of bifunctional azides. It delves into the core reactions, presents quantitative data to inform experimental design, and offers detailed protocols for key applications in bioconjugation, proteomics, and drug development.

Fundamentals of Click Chemistry

Coined by K.B. Sharpless in 2001, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, generate minimal byproducts, are stereospecific, and can be conducted in benign solvents, often water.[3] The quintessential click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole ring.[2][3] While the thermal reaction requires high temperatures and often yields a mixture of products, two catalyzed and modified versions have become the workhorses of the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The utility of these reactions in biological systems stems from their bioorthogonality; the azide and alkyne groups are largely inert to the complex array of functional groups found in biomolecules, ensuring that the reaction proceeds only between the intended partners.

The Role of Bifunctional Azides

Bifunctional azides are molecules that contain an azide group at one end and a second, different reactive group at the other. This dual functionality allows for a two-step, sequential conjugation strategy. First, the bifunctional linker is attached to a primary molecule of interest (e.g., a protein, a drug, or a surface) via its non-azide reactive group. Common reactive groups include:

-

N-hydroxysuccinimide (NHS) esters: React with primary amines (e.g., lysine residues on proteins).

-

Carboxylic acids: Can be coupled to amines using carbodiimide chemistry.

-

Alkynes: Allow for the creation of constructs with two distinct "clickable" handles.

-

Phosphonic acids: Used for attachment to specific surfaces or materials.

Once the linker is attached, the terminal azide is available for a highly specific click reaction with an alkyne-modified secondary molecule. This modular approach is central to applications such as the construction of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the synthesis of complex imaging agents.

Key Reactions: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC is a critical decision in experimental design, hinging on the trade-off between reaction speed and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the premier example of a click reaction, utilizing a copper(I) catalyst to join terminal alkynes and azides, yielding a 1,4-disubstituted triazole with remarkable efficiency. The reaction boasts an enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed version and is insensitive to pH in the 4-12 range, making it robust for a variety of applications.

However, the reliance on a copper catalyst can be a significant drawback. Copper ions can be cytotoxic, limiting the application of CuAAC in living cells or organisms. To mitigate this, stabilizing ligands like THPTA and TBTA are often employed to chelate the copper, reducing its toxicity while maintaining catalytic activity.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed to circumvent the need for a cytotoxic catalyst, SPAAC employs a strained cyclooctyne (e.g., DIBO, DBCO, BCN) in place of a terminal alkyne. The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without any metal catalyst. This makes SPAAC the preferred method for in vivo labeling and applications involving sensitive biological systems.

The primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts. The kinetics are highly dependent on the specific structure of the cyclooctyne used.

Quantitative Data and Performance Comparison

The selection of a click chemistry strategy should be data-driven. The following tables summarize key quantitative parameters for CuAAC and SPAAC reactions to aid in this decision-making process.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Notes |

| Catalyst | Copper(I) required | None (metal-free) | CuAAC's main limitation for in vivo work is catalyst toxicity. |

| Typical Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide | SPAAC requires synthesis of more complex cyclooctyne reagents. |

| Reaction Speed | Very Fast | Moderate to Fast | CuAAC is typically 10-100 times faster than SPAAC. |

| Biocompatibility | Limited (cytotoxicity) | High | SPAAC is the gold standard for live-cell and in vivo labeling. |

| Reaction Yield | High to Quantitative | High to Quantitative | Both methods are highly efficient under optimal conditions. |

| Primary Application | In vitro bioconjugation, materials science, synthesis | Live-cell imaging, in vivo labeling, sensitive bioconjugation | The choice is primarily dictated by the biological context of the experiment. |

Table 1. High-level comparison of CuAAC and SPAAC characteristics.

| Reaction Type | Alkyne Partner | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| SPAAC | ADIBO | 0.4 | |

| SPAAC | DIBO (unmasked from photo-DIBO) | 0.07 | |

| SPAAC | [9+1]CPP | 2.2 x 10⁻³ | |

| SPAAC | fluor[11+1]CPP | 4.4 x 10⁻³ | |

| SPAAC | m[9+1]CPP | 9.6 x 10⁻³ | |

| SPAAC | [11+1]CPP | 4.5 x 10⁻⁴ |

Table 2. Representative second-order rate constants for various SPAAC reactions with azides. The rate is highly dependent on the structure and strain of the cyclooctyne.

Visualizing the Workflow

Diagrams are essential for conceptualizing the multi-step processes involved in the application of bifunctional azides.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

Caption: Chemical proteomics workflow for identifying modified proteins.

Experimental Protocols

Detailed and reproducible protocols are critical for success. The following sections provide methodologies for common applications of click chemistry with bifunctional reagents.

Protocol 1: General Labeling of Protein Lysate (CuAAC)

This protocol describes the labeling of azide or alkyne-modified proteins in a cell lysate with a corresponding reporter molecule using a copper-catalyzed click reaction.

Materials:

-

Protein lysate (1-5 mg/mL) containing azide- or alkyne-modified proteins

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Azide or Alkyne Detection Reagent (e.g., Alkyne-Biotin), 1 mM stock in DMSO or water

-

THPTA ligand, 100 mM stock in water

-

Copper (II) Sulfate (CuSO₄), 20 mM stock in water

-

Sodium Ascorbate, 300 mM stock in water (must be prepared fresh)

-

1.5 mL microcentrifuge tubes

Procedure:

-

In a 1.5 mL microcentrifuge tube, combine the following:

-

50 µL of protein lysate

-

90 µL of PBS buffer

-

20 µL of 2.5 mM corresponding azide (or alkyne) detection reagent

-

-

Vortex the tube briefly to ensure thorough mixing.

-

Add 10 µL of 100 mM THPTA solution and vortex briefly.

-

Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.

-

To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex immediately.

-

Protect the reaction from light and incubate for 30-60 minutes at room temperature.

-

The labeled proteins in the lysate are now ready for downstream processing, such as purification via precipitation or analysis by SDS-PAGE.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis (SPAAC)

This protocol outlines the conjugation of an azide-functionalized drug-linker to a monoclonal antibody (mAb) that has been pre-functionalized with a strained alkyne (e.g., DBCO).

Materials:

-

Alkyne-functionalized mAb (e.g., DBCO-mAb), 5-10 mg/mL in PBS, pH 7.4

-

Azide-functionalized drug-linker-payload (e.g., N₃-VC-PAB-MMAE), 10-20 mM stock in anhydrous DMSO

-

Reaction vessel (e.g., microcentrifuge tube or small glass vial)

-

Purification system (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation: Ensure the DBCO-mAb is in the correct buffer (PBS, pH 7.4) and at the desired concentration. Ensure the azide-payload is fully dissolved in DMSO.

-

Conjugation Reaction:

-

In the reaction vessel, add the calculated volume of the DBCO-mAb solution.

-

Add the azide-payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point to drive the reaction to completion.

-

Mix gently by pipetting or slow vortexing. Avoid vigorous agitation which could denature the antibody.

-

-

Incubation: Allow the reaction to proceed for 4-16 hours at room temperature or 4°C. The optimal time may need to be determined empirically. Protect the reaction from light if any components are light-sensitive.

-

Purification:

-

Once the reaction is complete, purify the resulting ADC to remove unreacted drug-linker and solvent.

-

Size-exclusion chromatography (SEC) is a common method for separating the larger ADC from the small-molecule reactants.

-

-

Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and SEC.

Conclusion and Future Outlook

Bifunctional azides are indispensable tools in modern chemical biology, proteomics, and drug development. They provide a robust and modular platform for the precise assembly of complex molecular architectures. The choice between the rapid, powerful CuAAC reaction and the biocompatible, catalyst-free SPAAC reaction allows researchers to tailor their conjugation strategy to the specific demands of their system, from in vitro synthesis to in vivo imaging. As the quest for more targeted therapeutics and sensitive diagnostic tools continues, the elegant simplicity and power of click chemistry, enabled by versatile reagents like bifunctional azides, will undoubtedly continue to drive innovation and discovery.

References

The Core Principles of Protein PEGylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to a protein, a process known as PEGylation, has become a cornerstone strategy in drug development. This modification enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the core principles of protein PEGylation, including the underlying chemistry, experimental methodologies, and the impact on protein function and signaling.

Introduction to PEGylation: Enhancing Therapeutic Proteins

PEGylation is a widely adopted technique that addresses several challenges associated with protein therapeutics, such as rapid renal clearance, susceptibility to proteolytic degradation, and immunogenicity.[1][2] By conjugating one or more PEG chains to a protein, its hydrodynamic size is increased, which prolongs its circulation half-life by reducing the rate of kidney clearance.[1][3] The flexible, hydrophilic PEG chains can also shield the protein from proteolytic enzymes and mask antigenic epitopes, thereby decreasing immunogenicity and antigenicity.[4]

The evolution of PEGylation technology has progressed from "first-generation" random conjugation approaches to "second-generation" site-specific methods that offer greater control over the final product's homogeneity and biological activity. This advancement has been crucial in developing more effective and safer PEGylated protein drugs.

The Chemistry of Protein PEGylation

The foundation of PEGylation lies in the chemical conjugation of a reactive PEG derivative to a specific functional group on the protein's surface. The choice of chemistry is critical as it determines the stability of the linkage and the site of attachment.

Amine-Specific PEGylation

The most common targets for PEGylation are the primary amines of lysine residues and the N-terminal α-amino group, due to their abundance on the protein surface.

-

N-hydroxysuccinimide (NHS) Esters: PEG-NHS esters are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming a stable amide bond. This is a widely used method for random PEGylation.

-

Aldehydes: PEG-aldehydes react with the N-terminal α-amino group under mild reducing conditions in a process called reductive amination. By controlling the pH of the reaction, greater selectivity for the N-terminus over lysine residues can be achieved.

Thiol-Specific PEGylation

Cysteine residues, with their reactive sulfhydryl groups, provide a target for highly specific PEGylation, especially since free cysteines are less common on protein surfaces than lysines.

-

Maleimides: PEG-maleimide derivatives react specifically with sulfhydryl groups to form a stable thioether bond.

-

Vinyl Sulfones: PEG-vinyl sulfones also form stable thioether linkages with thiols and offer the advantage of a slower reaction rate, which can be easier to control.

-

Disulfide Bridging: A more recent site-specific approach involves the use of bifunctional PEG reagents that bridge a native disulfide bond within the protein, preserving its structure.

Evolution of PEGylation Chemistry

The progression from first to second-generation PEGylation has been driven by the need for more homogeneous and well-defined products.

-

First-Generation: Characterized by the use of linear mPEG (methoxy-PEG) derivatives that react non-specifically with multiple sites on the protein, leading to a heterogeneous mixture of PEGylated isomers.

-

Second-Generation: Employs site-specific conjugation chemistries to attach PEG at a single, predetermined location. This can be achieved by targeting the N-terminus, a free cysteine, or through enzymatic methods. This generation also saw the introduction of branched PEG structures, which can provide a greater shielding effect with fewer attachment points.

Quantitative Impact of PEGylation

The physicochemical properties of a protein are significantly altered upon PEGylation. These changes are quantifiable and are summarized in the tables below.

Table 1: Effect of PEGylation on Pharmacokinetic Parameters

| Parameter | Unmodified Protein | PEGylated Protein | Fold Change (Approx.) | Reference(s) |

| Circulation Half-life | Minutes to Hours | Hours to Days | 10 - 100 | |

| Renal Clearance | High | Significantly Reduced | >100 | |

| Hydrodynamic Radius | Small | Large | 2 - 10 | |

| Immunogenicity | Can be high | Reduced | Varies | |

| Proteolytic Degradation | Susceptible | Protected | Varies |

Table 2: Common PEG Reagents and Their Properties

| PEG Reagent | Target Residue(s) | Linkage Type | Molecular Weight Range (kDa) | Key Features | Reference(s) |

| mPEG-NHS | Lysine, N-terminus | Amide | 5 - 40 | Most common for random PEGylation. | |

| mPEG-Aldehyde | N-terminus | Secondary Amine | 5 - 40 | Enables N-terminal specific PEGylation. | |

| mPEG-Maleimide | Cysteine | Thioether | 5 - 40 | Highly specific for free thiols. | |

| Branched PEG-NHS | Lysine, N-terminus | Amide | 20 - 60 | Enhanced shielding effect. | |

| PEG-Vinyl Sulfone | Cysteine | Thioether | 5 - 40 | Stable linkage, controlled reaction. |

Experimental Protocols

This section provides detailed methodologies for the key steps in a typical protein PEGylation workflow: conjugation, purification, and characterization.

General Workflow for Protein PEGylation

The overall process involves careful planning and execution of several steps to ensure a high-quality product.

Protocol for Amine-Specific PEGylation using Y-NHS-40K

This protocol describes a general procedure for PEGylating a protein via its lysine residues using a Y-shaped NHS-activated PEG.

-

Protein Preparation:

-

Dissolve the protein to be PEGylated in an amine-free buffer (e.g., phosphate buffer) at a pH of 7.0-7.5.

-

Ensure the protein concentration is at least 2 mg/mL.

-

If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

-

-

PEG Reagent Preparation:

-

Allow the Y-NHS-40K PEG reagent to equilibrate to room temperature before opening the container.

-

Calculate the required amount of Y-NHS-40K. A 5- to 10-fold molar excess of PEG to protein is a good starting point.

-

Dissolve the Y-NHS-40K in a dry, water-miscible solvent such as DMF or DMSO immediately before use.

-

-

Conjugation Reaction:

-

Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

-

Incubate the reaction mixture. Typical conditions are 1 hour at room temperature or 3 hours at 0-5°C. Reaction times may need to be optimized for the specific protein.

-

-

Reaction Quenching (Optional):

-

The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume the excess reactive PEG.

-

-

Purification and Analysis:

-

Proceed to purification and characterization as described in the following sections.

-

Purification of PEGylated Proteins

The PEGylation reaction mixture typically contains the desired PEGylated protein, unreacted protein, excess PEG reagent, and potentially di- or multi-PEGylated species. Chromatographic techniques are essential for purification.

-

Size Exclusion Chromatography (SEC): This is often the first choice for separating the larger PEGylated protein from the smaller, unreacted protein and other low molecular weight impurities.

-

Ion Exchange Chromatography (IEX): The attachment of PEG chains can shield the surface charges of the protein, altering its binding affinity to an IEX resin. This allows for the separation of mono-PEGylated from multi-PEGylated species and the native protein.

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can serve as a valuable orthogonal method to IEX and SEC for achieving high purity.

Characterization of PEGylated Proteins

Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the PEGylated product.

-

SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight upon PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Various HPLC methods are used for purity assessment and quantification.

-

SEC-HPLC: Determines the presence of aggregates and separates PEGylated protein from the native form.

-

RP-HPLC: Can separate positional isomers of PEGylated proteins.

-

IEX-HPLC: Separates species with different degrees of PEGylation.

-

-

Mass Spectrometry (MS): Provides precise molecular weight information, confirming the degree of PEGylation and identifying the site of conjugation. Techniques like MALDI-TOF and ESI-MS are commonly employed.

Impact on Signaling Pathways and Mechanism of Action

PEGylation does not typically alter the fundamental mechanism of action of a therapeutic protein but rather modifies its interaction with its biological target and its journey through the body. The PEG moiety itself is biologically inert. However, by extending the protein's half-life and altering its biodistribution, PEGylation can significantly impact the duration and intensity of the signal it transduces.

Here are examples of how PEGylation affects the signaling of well-known therapeutic proteins:

Pegfilgrastim (Neulasta®) - G-CSF Receptor Signaling

Pegfilgrastim is a PEGylated form of Granulocyte Colony-Stimulating Factor (G-CSF). It binds to the G-CSF receptor on myeloid progenitor cells, activating the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. This signaling cascade stimulates the proliferation, differentiation, and survival of neutrophils. The primary role of PEGylation here is to prolong the half-life of G-CSF, allowing for a single administration per chemotherapy cycle instead of daily injections.

Pegvisomant (Somavert®) - Growth Hormone Receptor Antagonist

Pegvisomant is a PEGylated growth hormone (GH) analogue that acts as a competitive antagonist at the GH receptor (GHR). While it binds to the GHR, it is engineered to prevent the receptor dimerization necessary for signal transduction. This blocks the downstream JAK-STAT signaling cascade, leading to a decrease in the production of Insulin-like Growth Factor 1 (IGF-1). PEGylation in this case extends the half-life of the antagonist, making it an effective treatment for acromegaly.

Peginterferon alfa-2a (Pegasys®) - Interferon Receptor Signaling

Peginterferon alfa-2a is used to treat hepatitis B and C. It binds to the type I interferon receptor, which activates the JAK-STAT signaling pathway. This leads to the formation of the ISGF3 complex, which translocates to the nucleus and induces the transcription of numerous interferon-stimulated genes (ISGs). The proteins encoded by these ISGs exert antiviral and immunomodulatory effects. The large, branched 40 kDa PEG chain on Peginterferon alfa-2a results in sustained absorption and reduced clearance, leading to prolonged stimulation of the interferon signaling pathway.

Conclusion

PEGylation is a powerful and proven technology for enhancing the therapeutic potential of proteins. By understanding the core principles of PEGylation chemistry, mastering the experimental methodologies for conjugation and purification, and appreciating the impact on pharmacokinetics and signaling, researchers and drug developers can effectively leverage this strategy. The continued evolution of site-specific conjugation techniques and novel PEG architectures promises to deliver even more sophisticated and effective PEGylated protein therapeutics in the future.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG6-azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Azido-PEG6-azide, a bifunctional linker increasingly utilized in bioconjugation, proteomics, and drug delivery systems. Its versatile azide terminals allow for efficient and specific modifications of biomolecules through "click chemistry."

Introduction

This compound, also known as 1,20-diazido-3,6,9,12,15,18-hexaoxaicosane, is a valuable crosslinking reagent. The hexa(ethylene glycol) (PEG6) spacer enhances water solubility and provides a flexible bridge between conjugated molecules, minimizing steric hindrance. The terminal azide groups are key functional moieties that readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, forming stable triazole linkages. These "click" reactions are highly efficient, specific, and biocompatible, making this compound a powerful tool in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from hexaethylene glycol. The hydroxyl end groups are first converted into a more reactive leaving group, commonly a tosylate or mesylate. This is followed by a nucleophilic substitution with an azide salt to yield the final product.

Synthesis Workflow

Caption: A schematic overview of the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Hexaethylene Glycol Ditosylate

-

Materials:

-

Hexaethylene glycol (1 equivalent)

-

p-Toluenesulfonyl chloride (TsCl) (2.2 equivalents)

-

Triethylamine (TEA) or Pyridine (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve hexaethylene glycol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine or pyridine to the stirred solution.

-

In a separate flask, dissolve p-toluenesulfonyl chloride in anhydrous DCM.

-

Add the TsCl solution dropwise to the hexaethylene glycol solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hexaethylene glycol ditosylate.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

-

Materials:

-

Hexaethylene glycol ditosylate (1 equivalent)

-

Sodium azide (NaN₃) (excess, e.g., 3-5 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the hexaethylene glycol ditosylate in anhydrous DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Characterization Workflow

Caption: Logical flow for the characterization of this compound.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₈N₆O₆ |

| Molecular Weight | 376.41 g/mol |

| Exact Mass | 376.2100 |

| Appearance | Colorless to pale yellow oil |

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.65 | s | 20H | -O-CH₂-CH₂-O- |

| ~3.38 | t | 4H | -CH₂-N₃ |

| ~3.70 | t | 4H | -O-CH₂-CH₂-N₃ |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~70.6 | -O-CH₂-CH₂-O- |

| ~70.0 | -O-CH₂-CH₂-N₃ |

| ~50.7 | -CH₂-N₃ |

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2870 | C-H stretch |

| ~2100 | N₃ asymmetric stretch (characteristic) |

| ~1100 | C-O-C stretch |

Table 5: Mass Spectrometry Data

| m/z | Assignment |

| 377.2178 | [M+H]⁺ |

| 399.2000 | [M+Na]⁺ |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science, enabling the effective utilization of this versatile bifunctional linker in their research endeavors. Adherence to proper laboratory safety practices is paramount when working with azides and other chemicals mentioned in this guide.

An In-depth Technical Guide to the Safety and Handling of Azido-PEG Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety considerations and handling procedures for azido-polyethylene glycol (azido-PEG) compounds. Due to the energetic nature of the azide functional group, stringent safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the inherent hazards, recommended handling practices, and relevant experimental protocols for the safe utilization of these versatile compounds in research and drug development.

Introduction to Azido-PEG Compounds

Azido-PEG derivatives are essential reagents in bioconjugation and materials science, most notably for their utility in "click chemistry" via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] The polyethylene glycol (PEG) backbone imparts desirable properties such as hydrophilicity, biocompatibility, and improved pharmacokinetics to conjugated molecules.[2] However, the presence of the azide (-N₃) group, an "explosophore," introduces potential hazards related to thermal and shock sensitivity.[3] Understanding and mitigating these risks is a prerequisite for their safe and effective use.

Hazard Assessment of the Azide Functional Group

Organic azides are energetic compounds that can decompose exothermically, and in some cases explosively, when subjected to external energy sources such as heat, light, friction, or shock.[3]

Intrinsic Stability and Influencing Factors

The stability of an organic azide is influenced by its molecular structure. Key principles for assessing stability include:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. Compounds where the number of nitrogen atoms exceeds the number of carbon atoms should be treated as potentially explosive.[4]

-

The "Rule of Six": This guideline suggests that a molecule should have at least six carbon atoms (or other similarly sized atoms) for each energetic functional group to provide sufficient dilution and render the compound relatively safe. The long polymer chain of azido-PEG compounds generally makes them more stable than small organic azides.

-

Cumulative Effects: The presence of multiple energetic functionalities within a single molecule (e.g., other azide groups, nitro groups, peroxides) has a cumulative effect on its energetic potential.

Thermal Stability

Mechanical Sensitivity (Impact and Friction)

Organic azides can be sensitive to mechanical stimuli such as impact and friction. This is a particular concern for solid-form azido-PEG compounds. Standardized tests, such as the BAM Fallhammer test for impact sensitivity, are used to quantify this hazard.

Quantitative Safety Data

| Compound Class | Example Compound | Onset of Decomposition (T_onset_, °C) | Enthalpy of Decomposition (ΔH_d_, kJ/mol) | Heating Rate (°C/min) | Reference(s) |

| Sulfonyl Azides | p-Toluenesulfonyl azide (TsN₃) | 157.0 | -202 | 5 | |

| Mesyl azide (MsN₃) | 141.7 | -201 | 5 | ||

| p-Acetamidobenzenesulfonyl azide | 149.2 | -185 | 5 | ||

| 4-Nitrobenzenesulfonyl azide | 153.3 | -208 | 5 | ||

| Aryl Azides | 1-Azido-2-nitrobenzene | 134.7 | -302.5 | 10 | |

| Diazo Compounds | Ethyl (phenyl)diazoacetate | ~100 (ARC) | -102 (average for class) | N/A (ARC) |

Note: The reported values are highly dependent on the experimental conditions, particularly the heating rate. Direct comparison should be made with caution when conditions differ.

Safe Handling and Laboratory Procedures

Adherence to strict safety protocols is mandatory when working with azido-PEG compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or splash goggles must be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Body Protection: A lab coat is required. For reactions involving larger quantities or those with a higher perceived risk, a blast shield is essential.

Engineering Controls

-

Chemical Fume Hood: All manipulations of azido-PEG compounds, especially those involving volatile reagents or heating, must be conducted in a certified chemical fume hood.

-

Blast Shield: Use a blast shield for all reactions involving azido compounds, particularly during synthesis, purification, and when heating.

General Handling Practices

-

Avoid Incompatible Materials:

-

Acids: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy Metals: Avoid contact with heavy metals (e.g., lead, copper, mercury, silver, brass) as this can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas; use plastic or ceramic spatulas instead.

-

Halogenated Solvents: Do not use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of explosive di- and tri-azidomethane.

-

-

Quantity: Work with the smallest feasible quantities of the material.

-

Energy Input: Avoid subjecting azido compounds to excessive heat, light, friction, or shock. Do not use ground-glass joints with neat or concentrated azido compounds where friction could be an initiation source.

-

Purification: Avoid purification by distillation or sublimation. Extraction and precipitation are preferred methods.

Storage

-

Store azido-PEG compounds in a cool, dark environment, preferably in a refrigerator or freezer at -20°C.

-

Store in clearly labeled plastic or amber glass containers to protect from light.

-

If stored in solution, concentrations should generally not exceed 1 M.

-

Store separately from acids and other incompatible materials.

Experimental Protocols

The following sections provide detailed methodologies for key procedures involving azido-PEG compounds.

Synthesis of Azido-PEG

A common method for synthesizing azido-PEG is a two-step process starting from a hydroxyl-terminated PEG. The following is a general protocol and should be adapted and optimized for specific molecular weights and functionalities.

Step 1: Mesylation of Hydroxyl-PEG

-

Preparation: Place dry hydroxyl-terminated PEG (1 eq.) in an oven-dried flask under an inert atmosphere (e.g., argon).

-

Dissolution: Dissolve the PEG in an appropriate anhydrous solvent (e.g., CH₂Cl₂).

-

Cooling: Cool the mixture in an ice-salt bath to -10 °C.

-

Base Addition: Add triethylamine (Et₃N, ~1.3 eq.).

-

Mesylation: Slowly add mesyl chloride (MsCl, ~2.1 eq.) to the cooled solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction mixture with water and extract the product with CH₂Cl₂. Wash the organic phase with brine. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the PEG-mesylate intermediate.

Step 2: Azidation of PEG-Mesylate

-

Setup: Place the dry PEG-mesylate intermediate (~1.4 mmol) in a flask under an inert atmosphere.

-

Dissolution: Dissolve the intermediate in ethanol.

-

Azide Addition: Add sodium azide (NaN₃, ~1.5 eq.). Caution: Sodium azide is highly toxic.

-

Reaction: Heat the mixture to reflux and maintain for approximately 12 hours.

-

Workup: After cooling to room temperature, concentrate the solution using a rotary evaporator. Dissolve the residue in CH₂Cl₂.

-

Purification: Wash the organic solution to remove residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the final azido-PEG product.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

This protocol outlines a general procedure for assessing the thermal stability of an azido-PEG compound.

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the azido-PEG sample into a DSC pan (aluminum is common, but high-pressure crucibles may be necessary for highly energetic materials).

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).